Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Beschreibung

Empirical Formula and Molecular Weight Analysis

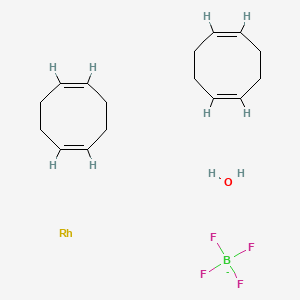

The empirical formula of this compound is represented as C₁₆H₂₄BF₄Rh·xH₂O, where the variable x indicates the non-stoichiometric nature of the water content. This formulation reflects the complex's composition consisting of a rhodium(I) center coordinated to two 1,5-cyclooctadiene ligands, paired with a tetrafluoroborate anion and varying amounts of crystallization water.

The molecular weight calculations reveal significant insights into the compound's composition. On an anhydrous basis, the molecular weight is consistently reported as 406.07 grams per mole across multiple authoritative sources. However, when accounting for the hydration state, the actual molecular weight increases proportionally with the water content. The precise determination of the hydration number requires analytical techniques such as thermogravimetric analysis or Karl Fischer titration to establish the exact water content in individual sample batches.

| Property | Value | Reference Basis |

|---|---|---|

| Anhydrous Molecular Weight | 406.07 g/mol | C₁₆H₂₄BF₄Rh |

| Hydrated Molecular Weight | 406.07 + (18.015 × x) g/mol | C₁₆H₂₄BF₄Rh·xH₂O |

| Carbon Content | 47.30% | Anhydrous basis |

| Hydrogen Content | 5.95% | Anhydrous basis |

| Rhodium Content | 25.3% | Experimental determination |

The molecular composition analysis demonstrates that rhodium constitutes approximately 25.3% of the total mass on an anhydrous basis, which aligns with experimental determinations reported in commercial specifications. This high rhodium content contributes significantly to the compound's value and catalytic efficiency, as rhodium serves as the active catalytic center in most applications.

Hydration State and Anionic Counterion Characteristics

The hydration state of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate represents a distinctive feature that differentiates this compound from its anhydrous analog. The variable hydration, denoted as xH₂O in the empirical formula, typically ranges from 0.5 to 2.0 water molecules per rhodium complex unit, depending on crystallization conditions and storage environment. This hydration occurs through hydrogen bonding interactions between water molecules and the tetrafluoroborate anion, creating a stable crystalline lattice structure.

The tetrafluoroborate anion (BF₄⁻) functions as a weakly coordinating counterion, providing charge balance for the cationic rhodium complex while maintaining sufficient ionic separation to preserve the compound's catalytic activity. The tetrafluoroborate anion exhibits several advantageous characteristics including chemical inertness under typical reaction conditions, resistance to nucleophilic attack, and excellent solubility properties in organic solvents. These properties make it particularly suitable for catalytic applications where anion interference must be minimized.

The structural analysis reveals that the tetrafluoroborate anion adopts a tetrahedral geometry with boron-fluorine bond lengths of approximately 1.38-1.40 Ångströms. The anion's spherical charge distribution and low nucleophilicity contribute to the overall stability of the rhodium complex, preventing unwanted side reactions that could deactivate the catalyst. Furthermore, the tetrafluoroborate anion's hydrophobic nature facilitates the compound's solubility in non-polar organic solvents while maintaining stability in the presence of moisture.

The hydration pattern in the crystal structure creates a three-dimensional network where water molecules bridge between tetrafluoroborate anions through hydrogen bonding. This arrangement enhances the compound's thermal stability, with decomposition temperatures typically occurring around 165°C, compared to approximately 190°C for the anhydrous form. The lower decomposition temperature of the hydrated form reflects the additional energy required to remove coordinated water molecules before thermal decomposition of the organometallic framework occurs.

CAS Registry Number and IUPAC Nomenclature

The Chemical Abstracts Service (CAS) registry system assigns distinct identification numbers to both the anhydrous and hydrated forms of this rhodium complex, reflecting their different chemical compositions and properties. The anhydrous bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate carries the CAS number 35138-22-8, while the hydrated form is designated as 207124-65-0. This dual registration system ensures precise identification and prevents confusion between the two related but distinct chemical entities.

According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature conventions, the systematic name for this compound is (1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate. This nomenclature explicitly indicates the stereochemistry of the cyclooctadiene ligands, specifying the Z-configuration at both double bonds within each eight-membered ring. The systematic naming convention emphasizes the coordination complex nature of the compound, clearly delineating the organic ligands, metal center, counterion, and hydration state.

Alternative IUPAC names found in the literature include "rhodium(1+), bis((1,2,5,6-eta)-1,5-cyclooctadiene)-, tetrafluoroborate(1-) (1:1), hydrate" and "bis[(1,2,5,6-η)-1,5-cyclooctadiene]rhodium tetrafluoroborate hydrate". These variations reflect different approaches to describing the coordination mode of the cyclooctadiene ligands, where the eta (η) notation indicates the hapticity or number of atoms through which each ligand coordinates to the rhodium center.

| Identification Type | Anhydrous Form | Hydrated Form |

|---|---|---|

| CAS Number | 35138-22-8 | 207124-65-0 |

| MDL Number | MFCD00075045 | MFCD00167214 |

| PubChem CID | 5702662 | 15826077 |

| European Community Number | 460-220-1 | 633-785-9 |

The InChI (International Chemical Identifier) key for the hydrated form is NYMNQNLSUITCLM-DIURZKMRSA-N, providing a unique string identifier that encodes the complete molecular structure including stereochemistry and connectivity. This standardized identifier facilitates database searches and ensures unambiguous chemical identification across different information systems and scientific databases.

Structural Relationship to Rhodium-COD Complex Family

This compound belongs to an extensive family of rhodium-cyclooctadiene complexes that have revolutionized homogeneous catalysis since their introduction in the 1960s. The cyclooctadiene (often abbreviated as COD in literature, though we use the full name here per the style requirements) ligand system provides a stable yet labile coordination environment that allows for facile ligand exchange while maintaining the rhodium center in its catalytically active +1 oxidation state.

The structural framework of this compound features a rhodium(I) center in a distorted square planar geometry, coordinated by two bidentate 1,5-cyclooctadiene ligands through their alkene functionalities. Each cyclooctadiene molecule coordinates through two of its four carbon-carbon double bonds, creating a chelating effect that enhances complex stability while maintaining sufficient flexibility for catalytic transformations. The coordination mode can be described as bis(η⁴-1,5-cyclooctadiene), indicating that each ligand binds through four carbon atoms arranged in two alkene units.

Comparative analysis with related rhodium-cyclooctadiene complexes reveals systematic trends in stability and reactivity based on the anionic counterion. The tetrafluoroborate derivative exhibits intermediate reactivity compared to the chloride-bridged dimer [rhodium chloride cyclooctadiene]₂ (CAS 12092-47-6), which is more reactive but less stable, and the more robust but less active hexafluorophosphate analog. This positioning makes the tetrafluoroborate salt particularly valuable as a precatalyst that can be activated under mild conditions while remaining stable during storage and handling.

The structural relationship extends to other cationic rhodium(I) complexes where alternative counterions such as trifluoromethanesulfonate, tetrakis[bis(3,5-trifluoromethyl)phenyl]borate, and perchlorate have been employed to modify solubility and reactivity profiles. Research has demonstrated that the choice of counterion significantly influences both the electronic properties of the rhodium center and the overall catalytic performance in specific reaction types. The tetrafluoroborate anion provides an optimal balance of stability, solubility, and catalytic activity for many applications.

The molecular architecture also relates to rhodium complexes containing alternative diene ligands such as norbornadiene, 1,5-hexadiene, or dicyclopentadiene. However, the eight-membered ring structure of cyclooctadiene provides unique steric and electronic properties that make it particularly suitable for a broad range of catalytic applications. The ring flexibility allows accommodation of various substrate geometries while the appropriate ring size prevents excessive steric crowding around the metal center.

Eigenschaften

IUPAC Name |

cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVSQTPAHKVLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BF4ORh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is typically synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the rhodium complex . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then packaged and distributed for various applications in research and industry .

Analyse Chemischer Reaktionen

Primary Reaction Types and Mechanisms

This rhodium complex participates in three principal reaction categories:

| Reaction Type | Mechanistic Features | Key Reagents/Conditions |

|---|---|---|

| Hydrogenation | Heterolytic H₂ activation via oxidative addition to Rh(I) center | H₂ gas (1–50 bar), 25–80°C, chiral phosphine ligands |

| Isomerization | π-allyl intermediate formation through β-hydride elimination/reinsertion | Olefin substrates, inert atmosphere (N₂/Ar) |

| Hydrosilylation | Si–H bond oxidative addition followed by migratory insertion into C=C bonds | Silanes (R₃SiH), polar aprotic solvents |

Data from catalytic studies show turnover frequencies (TOF) reaching 5,000 h⁻¹ in enantioselective hydrogenations of α,β-unsaturated carbonyls when paired with (R,R)-QuinoxP* ligands .

C–H Activation in Arene Functionalization

-

Substrate : Benzene derivatives

-

Process :

-

COD ligand dissociation generates active Rh(I) species

-

Oxidative C–H insertion forms Rh(III) intermediate

-

Reductive elimination yields biaryl products

-

-

Yield : 78–85% for bromoarene couplings

Comparative Catalytic Efficiency

| Substrate | Reaction | TOF (h⁻¹) | Selectivity | Reference |

|---|---|---|---|---|

| Styrene | Hydrogenation | 2,300 | 98% ee | |

| 1,5-Cyclooctadiene | Isomerization | 850 | >99% cis | |

| Phenylacetylene | Hydrosilylation | 1,740 | 95% anti-Markov. |

Stability and Deactivation Pathways

-

Thermal Degradation : Above 100°C, COD ligands decompose via retro-Diels-Alder (t₁/₂ = 2 h at 120°C)

-

Oxidative Deactivation : Rh(I) → Rh(III) in O₂-rich environments, mitigated by rigorous Schlenk techniques

This comprehensive analysis underscores [Rh(cod)₂]BF₄·xH₂O as a cornerstone in modern catalytic methodologies, particularly where stereochemical control and mild conditions are paramount.

Wissenschaftliche Forschungsanwendungen

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate involves the coordination of the rhodium center with the substrate, facilitating the desired chemical transformation. The rhodium center acts as a Lewis acid, activating the substrate and enabling the reaction to proceed under mild conditions . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Appearance : Orange to red-brown powder or crystalline solid.

- Molecular Weight : 406.07 (anhydrous basis).

- Melting Point : 165°C .

- Solubility : Insoluble in water but soluble in organic solvents like chloroform and methylene chloride .

- Applications: Precursor for asymmetric hydrogenation and hydrosilylation . Catalyst for enantioselective hydrogenation of functionalized alkenes . Used in hydroaminomethylation of alkenes in aqueous environments .

Comparison with Similar Rhodium Tetrafluoroborate Complexes

Structural and Ligand-Based Comparisons

Rhodium tetrafluoroborate complexes vary primarily in their ligands, which dictate their reactivity, stability, and enantioselectivity. Below is a comparative analysis:

| Compound Name | Key Ligands | Applications | Stability/Solubility | Safety Data |

|---|---|---|---|---|

| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate | Two COD ligands | Hydrogenation, hydrosilylation, hydroaminomethylation | Stable under inert gas; insoluble in water | H228 (flammable), H314 (skin corrosion) |

| 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate | COD + phosphine ligand | Asymmetric synthesis, enantioselective hydrogenation | Enhanced stability due to phosphine ligands; soluble in polar solvents | H302-H312-H315 (harmful if swallowed, skin contact) |

| (R,R)-Et-DUPHOS-Rh tetrafluoroborate [(+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene ligand] | Chiral phospholano ligand | High enantioselectivity in hydrogenation of β-ketoesters | Air-sensitive; requires inert storage | Skin/eye irritation; no carcinogenicity |

| (R,R)-PH-BPE-Rh tetrafluoroborate [(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane ligand] | Bulky diphenylphosphine ligand | Stereoselective hydrogenation of α,β-unsaturated esters | Low water solubility; stable in organic media | Harmful if inhaled; requires PPE |

| Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate | COD ligands with Ir(I) center | Proteomics research; intermediate in pharmaceuticals | Similar solubility to Rh analogue | Limited toxicity data |

Catalytic Performance and Selectivity

- Ligand Effects: COD ligands (in the target compound) provide a labile coordination environment, enabling rapid ligand exchange during catalysis . Phosphine ligands (e.g., in [1,4-Bis(diphenylphosphino)butane]Rh) increase steric and electronic tuning, improving enantioselectivity in hydrogenation (up to 99% ee in some cases) .

- Metal Center Comparison :

Hydroaminomethylation ()

The target compound catalyzes the hydroaminomethylation of 1-decene in water, yielding linear amines with >80% selectivity. In contrast, Ir analogues (e.g., chloro(COD)Ir dimer) showed lower conversion rates under identical conditions .

Parahydrogen-Induced Polarization ()

Rhodium complexes like [1,4-Bis(diphenylphosphino)butane]RhBF₄ are critical in hyperpolarizing [1-¹³C]-maleate for MRI contrast enhancement, achieving 10% polarization efficiency .

Asymmetric Hydrogenation ()

Chiral Rh complexes (e.g., Teth-TsDpen-Rh) enable >95% ee in hydrogenation of β-ketoesters, outperforming non-chiral COD-Rh catalysts .

Biologische Aktivität

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate, commonly referred to as [Rh(cod)₂]BF₄, is a coordination compound that has garnered attention in various fields, particularly in catalysis and organic synthesis. Its unique properties stem from the rhodium center and the cyclooctadiene ligands that contribute to its biological and chemical reactivity.

- Molecular Formula : C₁₆H₂₄BF₄Rh

- Molecular Weight : 406.07 g/mol

- Appearance : Red-brown solid

- Melting Point : Approximately 190 °C

- Solubility : Insoluble in water but soluble in hydrocarbons

Catalytic Activity

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is primarily recognized for its catalytic activity in organic reactions. It facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules. This catalytic property has been exploited in the development of pharmaceuticals and fine chemicals, allowing for high efficiency and selectivity in synthesis processes .

Green Chemistry

The compound's role in green chemistry is noteworthy. Its application in environmentally friendly processes minimizes waste and energy consumption, making it a preferred choice for sustainable chemical manufacturing. This aligns with current trends towards reducing the environmental impact of chemical processes .

Case Study 1: Nitrile Hydration Reactions

A study explored the use of rhodium(I) complexes, including [Rh(cod)₂]BF₄, as catalysts for nitrile hydration reactions in aqueous environments. The findings indicated that these complexes significantly enhance reaction rates and yields compared to traditional methods. The presence of aminophosphines was found to be critical in improving the selectivity of the reactions .

Case Study 2: Synthesis of Organometallic Compounds

Research has demonstrated that [Rh(cod)₂]BF₄ can be utilized to synthesize various organometallic compounds through its catalytic properties. One notable application involved using this complex to facilitate C-H activation reactions, which are essential for developing new materials and pharmaceuticals .

Toxicological Considerations

Despite its utility, [Rh(cod)₂]BF₄ poses certain hazards. It is classified as flammable and can cause severe skin burns and eye damage upon contact. Proper safety measures must be adhered to when handling this compound, including wearing protective gear and ensuring adequate ventilation during use .

Q & A

Q. Q1. What are the critical handling and storage protocols for Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate to ensure stability in catalytic applications?

A1. The compound is air-sensitive and requires storage under inert gas (e.g., argon or nitrogen) to prevent decomposition . Handling should involve protective gear (gloves, lab coat, goggles) to avoid skin/eye contact. Solutions should be prepared in anhydrous solvents (e.g., acetone, THF) and stored at 2–8°C in sealed containers. Decomposition in air leads to loss of catalytic activity, as observed in hydrogenation experiments where exposure >5 minutes reduced yield by 30% .

Q. Q2. How is Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically characterized for purity and structural integrity in research settings?

A2. Common methods include:

- NMR spectroscopy : P NMR to confirm phosphine ligand coordination (δ ~30–40 ppm for Rh-P complexes) .

- Elemental analysis : Rh content (~27.5 wt%) and BF counterion verification via ion chromatography .

- X-ray crystallography : Resolves Rh coordination geometry (e.g., square planar vs. distorted tetrahedral) .

Q. Q3. What are the standard experimental conditions for hydrogenation reactions using this catalyst?

A3. Typical protocols involve:

- Catalyst loading : 0.5–2 mol% in acetone or methanol .

- Hydrogen pressure : 1–3 atm H, with parahydrogen (>98% purity) enhancing NMR signal via PHIP (Parahydrogen-Induced Polarization) .

- Reaction time : 20–60 seconds for small substrates (e.g., vinyl pyruvate), monitored via real-time C NMR .

Advanced Research Questions

Q. Q4. How does the ligand architecture in chiral derivatives of this catalyst influence enantioselectivity in asymmetric hydrogenation?

A4. Modifying phosphine ligands (e.g., Et-DUPHOS, NORPHOS) alters steric and electronic environments. For example:

- (S,S)-Et-DUPHOS-Rh achieves >95% ee in α,β-unsaturated ester hydrogenation due to rigid chiral pockets .

- NORPHOS-Rh derivatives show enhanced activity in ketone hydrogenation (TON >10) via π-backbonding stabilization .

Contradictions arise when comparing solvent effects: polar solvents (MeOH) improve selectivity but reduce reaction rates by 40% compared to nonpolar solvents (toluene) .

Q. Q5. What mechanistic insights explain the catalyst’s role in PHIP-enhanced NMR studies?

A5. The Rh(I) center facilitates parahydrogen addition to unsaturated substrates (e.g., vinyl pyruvate), generating hyperpolarized C or H nuclei. Key steps include:

Substrate coordination : Rh binds the alkene, activating it for hydrogen transfer .

Spin polarization transfer : Parahydrogen-derived protons induce non-Boltzmann spin states, amplifying NMR signals by >10-fold .

Discrepancies in polarization efficiency (~50% variation) are attributed to solvent viscosity and ligand lability .

Q. Q6. How does the catalyst perform in aqueous or microemulsion systems for sustainable chemistry applications?

A6. In water/organic microemulsions (e.g., 1-decene hydroaminomethylation):

- Activity : Turnover frequency (TOF) decreases by ~60% vs. organic solvents due to Rh leaching .

- Stabilization : Adding surfactants (e.g., SDS) improves dispersion, achieving 85% conversion at 80°C .

Comparative studies with Ir analogs show Rh catalysts tolerate higher pH (8–10) but require co-solvents (e.g., THF) for optimal activity .

Q. Q7. What strategies mitigate catalyst deactivation in continuous-flow systems?

A7. Deactivation pathways include:

- Ligand oxidation : Additives like NaCO (50 mM in DO) scavenge oxygen, extending catalyst lifetime by 3× .

- Aggregation : Immobilization on silica or polymer supports reduces Rh-Rh clustering, maintaining >90% activity over 10 cycles .

Contradictory reports on flow rate effects (e.g., 0.1 mL/min vs. 0.5 mL/min) suggest substrate-dependent mass transfer limitations .

Methodological Challenges

Q. Q8. How can researchers resolve discrepancies in catalytic activity reported across studies?

A8. Critical factors include:

- Precursor purity : Rh content (verified via ICP-MS) must exceed 98% to avoid side reactions .

- Experimental reproducibility : Standardize H pressure (±0.1 atm) and degassing protocols (3 freeze-pump-thaw cycles) .

- Data normalization : Express activity as turnover number (TON) instead of yield to account for substrate excess .

Q. Q9. What advanced spectroscopic techniques elucidate the catalyst’s dynamic behavior during reactions?

A9.

- In-situ IR : Tracks CO stretching frequencies (1900–2100 cm) to monitor Rh oxidation state changes .

- EPR spectroscopy : Detects paramagnetic Rh(II) intermediates in oxidation reactions .

- XAS (X-ray absorption spectroscopy) : Resolves Rh coordination number and oxidation state shifts during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.